molecular formula C13H12O2 B135503 (R)-Glycidyl 1-naphthyl ether CAS No. 56715-28-7

(R)-Glycidyl 1-naphthyl ether

Cat. No.: B135503
CAS No.: 56715-28-7
M. Wt: 200.23 g/mol
InChI Key: QYYCPWLLBSSFBW-LLVKDONJSA-N
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Description

®-Glycidyl 1-naphthyl ether is an organic compound characterized by the presence of a glycidyl group attached to a 1-naphthyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Glycidyl 1-naphthyl ether typically involves the reaction of 1-naphthol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then purified to obtain the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-Glycidyl 1-naphthyl ether may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: ®-Glycidyl 1-naphthyl ether undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glycidyl group to a hydroxyl group, resulting in the formation of 1-naphthyl alcohol derivatives.

    Substitution: The glycidyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the glycidyl group under basic or acidic conditions.

Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-Glycidyl 1-naphthyl ether has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the preparation of complex molecules and polymers.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications includes the development of novel drugs and drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-Glycidyl 1-naphthyl ether involves its ability to undergo various chemical transformations, which can interact with molecular targets and pathways. For instance, the glycidyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or enzyme activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

    1-Naphthyl glycidyl ether: Similar in structure but may differ in stereochemistry.

    2-Naphthyl glycidyl ether: Differing in the position of the naphthyl group.

    Phenyl glycidyl ether: Contains a phenyl group instead of a naphthyl group.

Uniqueness: ®-Glycidyl 1-naphthyl ether is unique due to its specific stereochemistry and the presence of the 1-naphthyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity.

Properties

IUPAC Name

(2R)-2-(naphthalen-1-yloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYCPWLLBSSFBW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972165
Record name 2-{[(Naphthalen-1-yl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56715-28-7
Record name (2R)-2-[(1-Naphthalenyloxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56715-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl 1-naphthyl ether, (R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Naphthalen-1-yl)oxy]methyl}oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[(1-naphthalenyloxy)methyl]-, (2R)
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Record name GLYCIDYL 1-NAPHTHYL ETHER, (R)-
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Synthesis routes and methods I

Procedure details

A stirred suspension of sodium hydride (4.0 g of 60% NaH in mineral oil, 100 mmol) in dimethylformamide (DMF, 100 ml) was treated with 1-naphthol (14.42 g, 100 mmol). After stirring for 1 hour at ambient temperature (room temperature), the reaction was treated with epichlorohydrin (10.18 g, 110 mmol) and stirred for 1 hour at 100° C. The reaction was diluted with water and transferred to a separatory funnel using diethyl ether (500 ml). The organic phase was washed with 10% aqueous NaHCO3 (3×200 ml), dried over anhydrous sodium sulfate, filtered, and concentrated. Kugelrohr distillation (~100 microns) yielded 1-naphthyl glycidyl ether as a clear, colorless oil: GC/EI-MS, m/z (rel. int.) 200 (M+, 61), 184 (1), 169 (5), 157 (12), 144 (79), 129 (16), 115 (100), 101 (3), 89 (16).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two
Quantity
10.18 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane Rf value: 0.78 (silica gel, dichloromethane/methanol=30:1).
Name
1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 500 mL three-necked round bottom flask, 10.03 g 1-naphthol, 3.1 g NaOH, 20.4 g epichlorohydrin (SIR) and 0.5 g KI were added, then 330 mL ethanol was added. The flask was then placed in a microwave reactor. The reaction was performed at 30° C. under stirring and 300 W microwave irradiation for 12 min. The reaction mixture was then removed and suction filtrated, and the filtrate was concentrated to obtain an oily substance. H2O was added to the oily substance, and the mixture was extracted with ethyl ether. The ethyl ether layers were combined and washed with a solution of NaOH, then washed with H2O once. The ether layer was dried using anhydrous magnesium sulfate and concentrated to obtain 12.95 g of the product in a yield of 93.2%.
Quantity
10.03 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93.2%

Synthesis routes and methods IV

Procedure details

To a solution of 1-naphthol (3.0 g, 0.02 mol) in DMSO (10 mL), potassium hydroxy (flakes, 2.0 g, 0.06 mol) was added. The combined mixture was stirred at room temperature for 30 min and then epichlorohydrin (5.6 g, 4.7 mL, 0.06 mol) was added slowly over a period of 45 min and stirring was continued for 16 hours. The reaction was quenched with water (30 mL) and extracted with chloroform (2×50 mL). The combined organic layers were washed with 1N aqueous NaOH (2×50 mL), water (2×100 mL) and brine (2×100 mL) and dried over MgSO4. The solvent was removed under reduced pressure to provide Compound 1 as a yellow liquid (3.26 g, 78%). This product was used without further purification. The structure of Compound 1 is given below:
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium hydroxy
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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